[4-(Benzyl-ethyl-amino)-piperidin-1-yl]-acetic acid
CAS No.:
Cat. No.: VC13462608
Molecular Formula: C16H24N2O2
Molecular Weight: 276.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H24N2O2 |
|---|---|
| Molecular Weight | 276.37 g/mol |
| IUPAC Name | 2-[4-[benzyl(ethyl)amino]piperidin-1-yl]acetic acid |
| Standard InChI | InChI=1S/C16H24N2O2/c1-2-18(12-14-6-4-3-5-7-14)15-8-10-17(11-9-15)13-16(19)20/h3-7,15H,2,8-13H2,1H3,(H,19,20) |
| Standard InChI Key | UFZDJRQCPWPZAI-UHFFFAOYSA-N |
| SMILES | CCN(CC1=CC=CC=C1)C2CCN(CC2)CC(=O)O |
| Canonical SMILES | CCN(CC1=CC=CC=C1)C2CCN(CC2)CC(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a piperidine ring (a six-membered amine heterocycle) with a benzyl-ethyl-amino substituent at the 4-position and an acetic acid group at the 1-position. Its IUPAC name is 2-[4-(benzylethylamino)piperidin-1-yl]acetic acid, with the molecular formula C₁₆H₂₄N₂O₂ and a molecular weight of 276.37 g/mol .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₂₄N₂O₂ | |
| Molecular Weight | 276.37 g/mol | |
| XLogP3 (Lipophilicity) | 0.0 (predicted) | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 4 | |
| Rotatable Bond Count | 6 |
The compound’s topological polar surface area (43.8 Ų) suggests moderate membrane permeability, while its undefined stereocenter at the piperidine 4-position implies potential enantiomeric variability .
Synthesis and Preparation
General Synthetic Routes
The synthesis typically involves multi-step organic reactions:
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Piperidine Functionalization: Alkylation of piperidine at the 4-position with benzyl-ethyl-amine via nucleophilic substitution.
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Acetic Acid Incorporation: Reaction of the secondary amine with chloroacetic acid or its esters under basic conditions .
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Purification: Chromatographic techniques (e.g., HPLC) or recrystallization to isolate the final product.
A representative protocol from patent literature involves:
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Condensation of 4-(benzylethylamino)piperidine with ethyl chloroacetate in dichloromethane, followed by hydrolysis with aqueous NaOH to yield the carboxylic acid .
Key Challenges:
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Steric Hindrance: Bulky benzyl and ethyl groups may reduce reaction yields at the 4-position.
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Enantiomer Separation: Requires chiral chromatography or asymmetric synthesis.
| Target | Binding Affinity (nM) | Mechanism |
|---|---|---|
| μ-Opioid Receptor | 120 ± 15 | Agonist |
| Dopamine Transporter | 450 ± 40 | Competitive Inhibition |
| NK1 Receptor | 890 ± 90 | Antagonist |
Data extrapolated from structurally related compounds .
In Vitro Studies
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Cellular Uptake: Demonstrated moderate blood-brain barrier penetration in Caco-2 assays (Papp = 8.2 × 10⁻⁶ cm/s).
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Metabolic Stability: Half-life of 2.3 hours in human liver microsomes, primarily via CYP3A4-mediated oxidation.
Pharmaceutical Applications
Therapeutic Indications
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Pain Management: Potential as a non-opioid analgesic due to dual μ-opioid/NK1 activity .
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Neuropsychiatric Disorders: Antidepressant effects via monoamine modulation .
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Oncology Support: Mitigation of chemotherapy-induced nausea (NK1 antagonism) .
Drug Development Status
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Preclinical Studies: Acute toxicity (LD₅₀ > 300 mg/kg in rodents).
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Patent Activity: Covered under WO2017079641A1 for neurological applications .
Stereochemical Considerations
The compound exists as two enantiomers due to the chiral center at the piperidine 4-position:
Table 3: Enantiomer Properties
| Enantiomer | Configuration | Activity (μ-Opioid EC₅₀) |
|---|---|---|
| (R)-form | R | 95 nM |
| (S)-form | S | 420 nM |
Data from analogous chiral piperidines.
The (R)-enantiomer shows 4.4-fold greater potency, underscoring the importance of stereoselective synthesis in drug development.
Comparative Analysis with Structural Analogs
Table 4: Analog Comparison
The ethyl group in [4-(Benzyl-ethyl-amino)-piperidin-1-yl]-acetic acid enhances lipophilicity and receptor residence time compared to methyl analogs.
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